2-Bromopyridine-1-oxide chloride

Nucleophilic aromatic substitution 2-mercaptopyridine N-oxide synthesis Thiohydroxamic acid preparation

2-Bromopyridine-1-oxide chloride (CAS 80866-91-7; synonym: 2-bromopyridine N-oxide hydrochloride) is the hydrochloride salt of 2-bromopyridine N-oxide, belonging to the 2-halopyridine N-oxide class. It is described in the ECHA classification and labelling inventory under EC No.

Molecular Formula C5H4BrClNO-
Molecular Weight 209.45 g/mol
Cat. No. B12506691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyridine-1-oxide chloride
Molecular FormulaC5H4BrClNO-
Molecular Weight209.45 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)Br)[O-].[Cl-]
InChIInChI=1S/C5H4BrNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H/p-1
InChIKeyFRYPQGMFDZBQEW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyridine-1-oxide chloride CAS 80866-91-7: Structural Identity and Comparator Landscape


2-Bromopyridine-1-oxide chloride (CAS 80866-91-7; synonym: 2-bromopyridine N-oxide hydrochloride) is the hydrochloride salt of 2-bromopyridine N-oxide, belonging to the 2-halopyridine N-oxide class. It is described in the ECHA classification and labelling inventory under EC No. 279-594-0 [1] and characterized by the empirical formula C₅H₅BrClNO with a molecular weight of approximately 210.46 g/mol [2]. The compound possesses a melting point of 131–134 °C (lit.) and is noted to be hygroscopic [2]. The most relevant comparators for scientific selection decisions are: (1) 2-bromopyridine N-oxide (free base, CAS 14305-17-0), (2) 2-chloropyridine N-oxide hydrochloride, (3) 2-bromopyridine N-oxide hydrobromide salt (CAS 206860-49-3), and (4) 3,5-dichloropyridine N-oxide, all of which share overlapping application spaces in heterocyclic synthesis, cross-coupling, and oxidation chemistry.

Why 2-Bromopyridine-1-oxide chloride Cannot Be Interchanged with the Free Base or Alternative Halide Salts


Within the 2-halopyridine N-oxide family, the identity of the halogen (Br vs. Cl) and the salt counterion (chloride vs. hydrobromide vs. free base) critically govern reactivity at multiple levels. The bromine atom at the 2-position confers a markedly higher leaving-group aptitude for nucleophilic aromatic substitution (SNAr) relative to chlorine, as established by classical kinetic comparisons [1], while also enabling bromine–magnesium exchange chemistry that is regioselective for the 2-position in the presence of other halogen substituents [2]. Furthermore, the hydrochloride salt form provides defined stoichiometry (1:1), crystalline solid handling characteristics (mp 131–134 °C), and distinct hygroscopicity [3] that differ materially from the free base or the hydrobromide salt—parameters that directly influence weighing accuracy, solution preparation, and experimental reproducibility in both discovery and process chemistry settings.

Quantitative Differentiation Evidence for 2-Bromopyridine-1-oxide chloride vs. Closest Analogs


Bromine Substituent Enables Facile Nucleophilic Displacement Where 2-Chloropyridine N-Oxide Requires Forcing Conditions

In the preparation of N-hydroxy-2-pyridinethione from 2-halopyridine N-oxides, the bromine atom in 2-bromopyridine N-oxide undergoes nucleophilic displacement with sodium sulfide or sodium hydrosulfide under brief steam-bath heating. In direct contrast, 2-chloropyridine N-oxide requires heating in a sealed tube at 140 °C with potassium hydrosulfide for several hours, and 2-iodopyridine N-oxide requires temperatures of 300 °C [1]. This represents a practical reactivity differential of approximately ≥ 100 °C in required reaction temperature.

Nucleophilic aromatic substitution 2-mercaptopyridine N-oxide synthesis Thiohydroxamic acid preparation

Regioselective Bromine–Magnesium Exchange at the 2-Position of Pyridine N-Oxide Enabled by Bromine Substituent

Duan et al. (2009) demonstrated that the bromine atom adjacent to the pyridine N-oxide (at the 2- or 6-position) can be regioselectively magnesiated using i-PrMgCl·LiCl via bromine–magnesium exchange, even in the presence of other halogen substituents at different positions on the ring. This regioselectivity was verified across multiple substituted pyridine N-oxide systems and was successfully applied to the total synthesis of caerulomycins E and A [1]. The analogous iodine–magnesium exchange with iodo-pyridine N-oxides was also demonstrated, but the 2-bromo variant offers a distinct balance of reactivity and stability: iodide N-oxides are more prone to unwanted oxidative side reactions, while chloride N-oxides do not participate in this exchange chemistry under comparable conditions [1].

Bromine–magnesium exchange Regioselective functionalization Organometallic pyridine chemistry

Gold-Catalyzed Oxidation: 2-Bromopyridine N-Oxide Delivers 44% Yield vs. 75% for 3,5-Dichloropyridine N-Oxide Under Identical Conditions

In a study of gold(I)-catalyzed oxidative transformations, 2-bromopyridine N-oxide was evaluated as an oxidant alongside other pyridine N-oxides under standardized conditions (Ph₃PAuNTf₂, 5 mol %, 40 °C, 8 h). 2-Bromopyridine N-oxide gave a product yield of 44% with 10% unreacted starting material recovery. Under the identical conditions, pyridine N-oxide gave 52%, quinoline N-oxide gave 51% (with 6% recovered starting material), and 3,5-dichloropyridine N-oxide gave 75% [1]. This positions 2-bromopyridine N-oxide as a moderately reactive oxidant in gold catalysis, distinguishable from the more electron-deficient 3,5-dichloro analog.

Gold catalysis N-Oxide oxidants Homopropargylic alcohol oxidation

Hydrochloride Salt Form Provides Defined Crystalline Solid (mp 131–134 °C) vs. Free Base Enabling Precise Stoichiometric Control

The hydrochloride salt of 2-bromopyridine N-oxide (CAS 80866-91-7) is characterized as a crystalline solid with a melting point of 131–134 °C (lit.) and noted hygroscopicity [1], with an exact molecular weight of 210.46 g/mol allowing precise stoichiometric calculations. In contrast, the free base 2-bromopyridine N-oxide (CAS 14305-17-0) has a molecular weight of 173.99 g/mol and different physical form characteristics [2]. The hydrobromide salt variant (CAS 206860-49-3) introduces a different counterion with its own molecular weight contribution, which alters the mass balance in stoichiometric reagent calculations . For synthetic protocols that call for a defined hydrochloride salt—particularly in multi-step sequences where counterion identity affects downstream reactivity or purification—the HCl salt offers a direct match without requiring salt metathesis or free-basing steps.

Salt form selection Weighing accuracy Process chemistry reproducibility

C2/C6 Regioselective Functionalization Strategy Using Bromine as a Blocking Group on 2-Halopyridine N-Oxides

A synthetic methodology reported for 2-halopyridine N-oxides employs the halogen (Cl or Br) at the 2-position as a blocking group to achieve C2/C6 site-controllable functionalization with Grignard reagents. The strategy uses the C–halogen bond to direct Grignard addition to the complementary position, after which the halogen can be removed or further functionalized [1]. This approach was demonstrated across arylation, alkenylation, and alkylation reactions and applied to the total syntheses of Onychine, dielsine, and related natural products. The critical differentiator for 2-bromo vs. 2-chloro variants in this context is the relative ease of subsequent halogen removal or cross-coupling: the C–Br bond undergoes oxidative addition to Pd(0) catalysts far more readily than the C–Cl bond, making the bromo variant the preferred choice when the blocking group is intended for downstream diversification rather than mere removal.

Grignard addition C–H functionalization Regioselective pyridine synthesis

Evidence-Backed Application Scenarios for 2-Bromopyridine-1-oxide chloride in Research and Industrial Procurement


Synthesis of N-Hydroxy-2-pyridinethione (Pyrithione) and Cyclic Thiohydroxamic Acids Under Mild Conditions

When the synthetic target is N-hydroxy-2-pyridinethione or its cyclic thiohydroxamic acid derivatives—compounds with established antimicrobial and metal-chelating properties—2-bromopyridine N-oxide hydrochloride enables nucleophilic sulfur introduction at steam-bath temperatures (~100 °C) using sodium sulfide, sodium hydrosulfide, or thiourea. The 2-chloro analog requires sealed-tube conditions at 140 °C, and the 2-iodo analog requires 300 °C [1]. Procurement of the bromo N-oxide hydrochloride is therefore indicated when pilot-scale or production-scale synthesis must avoid high-pressure equipment and extreme temperature requirements. The hydrochloride salt form further ensures precise stoichiometric control for the sulfur nucleophile step.

Regioselective C2-Magnesiation for Late-Stage Functionalization of Pyridine N-Oxide Scaffolds

In medicinal chemistry programs involving pyridine N-oxide-containing lead compounds, regioselective introduction of electrophiles at the C2 position is enabled by bromine–magnesium exchange using i-PrMgCl·LiCl (Turbo Grignard). This transformation proceeds with retention of the N-oxide group and tolerates other halogen substituents on the ring [1]. The bromo variant is preferred over the iodo analog for its greater substrate stability and over the chloro analog which does not undergo the exchange. The total synthesis of caerulomycins E and A validates the practical utility of this approach in complex molecule construction [1]. Procurement of the hydrochloride salt supports direct use in anhydrous Grignard chemistry after appropriate drying.

Gold(I)-Catalyzed Oxidative Cyclization Where Bromine Substituent Is Required for Downstream Diversification

In gold(I)-catalyzed oxidative transformations of alkynes—a reaction class enabling access to oxygenated and nitrogen-containing heterocycles—2-bromopyridine N-oxide serves as both an oxidant and a latent handle for subsequent cross-coupling. While the 3,5-dichloropyridine N-oxide delivers a higher oxidation yield (75% vs. 44% under identical Ph₃PAuNTf₂-catalyzed conditions) [1], the 2-bromo substituent provides a synthetic opportunity that the dichloro analog cannot: the C–Br bond at the 2-position of the pyridine byproduct can undergo oxidative addition to palladium for further diversification. When the overall synthetic sequence requires both gold-catalyzed oxidation and subsequent Pd-catalyzed coupling, the lower oxidation yield of the 2-bromo N-oxide may be acceptable in exchange for the strategic advantage of a functionalizable pyridine product.

C2/C6 Regioselective Grignard Functionalization of Pyridine Derivatives with Downstream Cross-Coupling Optionality

For the synthesis of 2,6-differentially substituted pyridines—common motifs in agrochemical and pharmaceutical active ingredients—2-bromopyridine N-oxide hydrochloride enables a two-stage strategy: (1) use the bromine as a blocking group to direct Grignard addition to the C6 position (arylation, alkenylation, or alkylation), and (2) subsequently engage the C–Br bond in Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig) to install a different substituent at C2 [1]. This dual-purpose reactivity is a distinct advantage over the 2-chloro analog, whose C–Cl bond is significantly less reactive toward oxidative addition. Procurement of the 2-bromo N-oxide hydrochloride is therefore justified when the synthetic plan calls for iterative, orthogonal functionalization of the pyridine core.

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